Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride
Overview
Description
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.76. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition Reactions
Molchanov and Tran (2013) investigated the cycloaddition reactions involving compounds related to Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate hydrochloride. They found that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be produced via a highly regioselective 1,3-dipolar cycloaddition process. This indicates potential applications in organic synthesis, particularly in creating spirocyclic compounds (Molchanov & Tran, 2013).
Antibacterial Agents Synthesis
Kimura et al. (1994) and Odagiri et al. (2013) highlighted the role of similar compounds in synthesizing antibacterial agents. Kimura et al. demonstrated the synthesis and stereochemical structure-activity relationships of chiral quinolone antibacterial agents, indicating the importance of this compound's structure in enhancing antibacterial activity (Kimura et al., 1994). Similarly, Odagiri et al. designed novel quinoline derivatives with potent antibacterial activity against respiratory pathogens, using a structurally similar compound as a key intermediate (Odagiri et al., 2013).
Enantioselective Synthesis
Yao et al. (2011) explored the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a component structurally similar to this compound. Their work involved asymmetric hydrogenation, which is crucial for producing enantiomerically pure compounds in medicinal chemistry (Yao et al., 2011).
Drug Design and Synthesis
Wipf et al. (2004) demonstrated the use of multicomponent condensation processes to create functionalized pyrrolidines, piperidines, and azepines. These compounds, which include structures similar to this compound, are significant in drug discovery, indicating the compound's potential applications in developing new pharmaceuticals (Wipf et al., 2004).
Properties
IUPAC Name |
benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-12-8-16(10-14(12)6-7-14)13(17)18-9-11-4-2-1-3-5-11;/h1-5,12H,6-10,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMLOLZNWATLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C(=O)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173991-94-9 | |
Record name | 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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